molecular formula C11H13ClN2O3 B11558938 N-(4-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide

N-(4-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide

Cat. No.: B11558938
M. Wt: 256.68 g/mol
InChI Key: LZKBEYYRYHDBOM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-(3-hydroxypropyl)ethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a hydroxypropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-N’-(3-hydroxypropyl)ethanediamide typically involves the reaction of 4-chloroaniline with 3-chloropropanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of N-(4-chlorophenyl)-N’-(3-hydroxypropyl)ethanediamide may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-N’-(3-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-(4-chlorophenyl)-N’-(3-oxopropyl)ethanediamide.

    Reduction: Formation of N-(phenyl)-N’-(3-hydroxypropyl)ethanediamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)-N’-(3-hydroxypropyl)ethanediamide is used as a building block in organic synthesis. It can be utilized to create more complex molecules for research and development purposes.

Biology: In biological research, this compound may be used to study the effects of amides on cellular processes. It can serve as a model compound to investigate the interactions between amides and biological molecules.

Medicine: N-(4-chlorophenyl)-N’-(3-hydroxypropyl)ethanediamide has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and its ability to interact with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(3-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypropyl group can form hydrogen bonds with target molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence cellular processes.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide
  • N-(4-chlorophenyl)-N’-(3-hydroxypropyl)propanediamide
  • N-(4-bromophenyl)-N’-(3-hydroxypropyl)ethanediamide

Comparison: N-(4-chlorophenyl)-N’-(3-hydroxypropyl)ethanediamide is unique due to the presence of both a chlorophenyl group and a hydroxypropyl group. This combination of functional groups imparts specific chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N-(3-hydroxypropyl)oxamide

InChI

InChI=1S/C11H13ClN2O3/c12-8-2-4-9(5-3-8)14-11(17)10(16)13-6-1-7-15/h2-5,15H,1,6-7H2,(H,13,16)(H,14,17)

InChI Key

LZKBEYYRYHDBOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCCCO)Cl

Origin of Product

United States

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